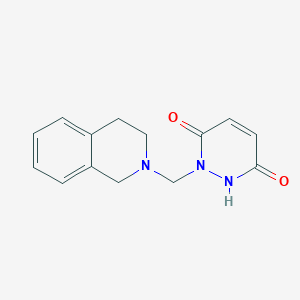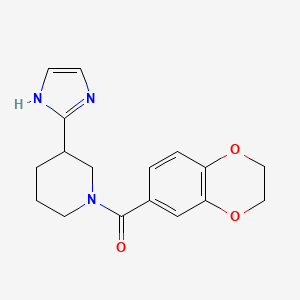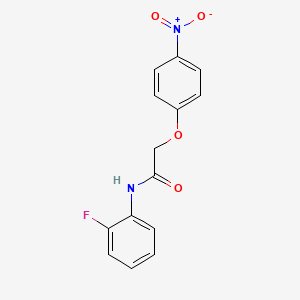![molecular formula C20H22N2O4 B5547585 (1S*,5R*)-6-benzyl-3-[5-(hydroxymethyl)-2-furoyl]-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5547585.png)
(1S*,5R*)-6-benzyl-3-[5-(hydroxymethyl)-2-furoyl]-3,6-diazabicyclo[3.2.2]nonan-7-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
This compound is part of a class of chemicals that include various structural motifs such as furan derivatives and diazabicyclo nonanes. These compounds are significant in synthetic chemistry and materials science due to their unique structural and chemical properties.
Synthesis Analysis
The synthesis of furan derivatives involves substituent effects, where the yield decreases with changes from hydrogen to methyl, ethyl, or isopropyl groups. However, when R is a phenyl group, furans are always prepared in good yield. Sodium hydride serves as a useful base for synthesizing tetrahydrocyclohepta[cd]benzofurans (Horaguchi et al., 1990).
Molecular Structure Analysis
Structural analysis of related compounds has shown that diazabicyclo nonanes can adopt specific conformations influenced by their molecular structure, such as chair-chair types proved by comparison with known compounds (Nikit-skaya et al., 1965).
Chemical Reactions and Properties
The chemical reactivity and properties are defined by their unique structures. The 7-amino-2,4-diazabicyclo[3.3.1]nonan-3-one skeleton, for example, exhibits considerable repulsion between axial N-atoms, impacting the reactivity and chemical behavior of these compounds (Weber et al., 2001).
Physical Properties Analysis
Physical properties such as melting points, boiling points, and solubilities are directly influenced by molecular structure. These properties can be deduced from the structural analogs and are vital for understanding the compound’s behavior in different environments.
Chemical Properties Analysis
Chemical properties, including acidity, basicity, reactivity with various chemical agents, and photostability, are crucial for understanding how this compound interacts in different chemical contexts. For example, transformations of similar compounds have been studied to understand their potential chemical behaviors and modifications (Nikit-skaya & Yakhontov, 1970).
Applications De Recherche Scientifique
Synthesis and Biological Activities
Synthesis of Bicyclic σ Receptor Ligands with Cytotoxic Activity : This study presents the synthesis of stereoisomeric alcohols and methyl ethers derived from glutamate, focusing on the bicyclic σ receptor ligands. These compounds, including variations of the (1S*,5R*)-6-benzyl-3-[5-(hydroxymethyl)-2-furoyl]-3,6-diazabicyclo[3.2.2]nonan-7-one, have been evaluated for σ1 receptor affinity and cytotoxic activity against human tumor cell lines. Notably, methyl ethers demonstrated significant cell growth inhibition, particularly against the small cell lung cancer cell line A-427, suggesting a specific target interaction within this cell line (Geiger et al., 2007).
SYNTHESIS, STRUCTURE, AND BIOLOGICAL ACTIVITY OF NOVEL BISPIDINE DERIVATIVES : Research on 3,7-diazabicyclo[3.3.1]nonan-9-one derivatives, which are structurally related to the compound of interest, has shown their potential in treating a wide range of diseases. Novel derivatives synthesized in this study displayed local anesthetic activity and low toxicity, recommending them for further pharmacological studies (Malmakova et al., 2021).
Enzymatic Synthesis of Biobased Polyesters Using 2,5-bis(hydroxymethyl)furan as the Building Block : This study explores the enzymatic polymerization of 2,5-bis(hydroxymethyl)furan with diacid ethyl esters, highlighting a sustainable approach to synthesizing furan-based polyesters. These novel biobased materials, related by their furan moiety to the compound of interest, exhibit promising properties for applications in bioplastics and materials science (Jiang et al., 2014).
Propriétés
IUPAC Name |
(1S,5R)-6-benzyl-3-[5-(hydroxymethyl)furan-2-carbonyl]-3,6-diazabicyclo[3.2.2]nonan-7-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O4/c23-13-17-8-9-18(26-17)20(25)21-11-15-6-7-16(12-21)22(19(15)24)10-14-4-2-1-3-5-14/h1-5,8-9,15-16,23H,6-7,10-13H2/t15-,16+/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AEEBNXCGYXGLOZ-JKSUJKDBSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CN(CC1C(=O)N2CC3=CC=CC=C3)C(=O)C4=CC=C(O4)CO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@H]2CN(C[C@H]1C(=O)N2CC3=CC=CC=C3)C(=O)C4=CC=C(O4)CO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1S,5R)-6-benzyl-3-[5-(hydroxymethyl)furan-2-carbonyl]-3,6-diazabicyclo[3.2.2]nonan-7-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![methyl 5-phenyl-2-[(3-pyridinylcarbonyl)amino]-3-thiophenecarboxylate](/img/structure/B5547504.png)


![4-(4,5-dimethyl-1H-imidazol-1-yl)-6-[4-(2,2-dimethylpropanoyl)-1-piperazinyl]pyrimidine](/img/structure/B5547527.png)
![4-[(4-bromo-5-methoxy-2-methylphenyl)sulfonyl]morpholine](/img/structure/B5547534.png)
![3-(3-methyl-1H-pyrazol-1-yl)-6-[4-(phenylacetyl)-1-piperazinyl]pyridazine](/img/structure/B5547537.png)

![N-(3-fluorobenzyl)-N'-[(5-isobutyl-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-yl)methyl]urea](/img/structure/B5547552.png)

![N-[(1R,2R)-2-(benzyloxy)cyclopentyl]-3-isobutyl-5-isoxazolecarboxamide](/img/structure/B5547567.png)

![1-(2-phenylethyl)-1,3-dihydro-2H-imidazo[4,5-c]pyridin-2-one 5-oxide](/img/structure/B5547583.png)
![4-[4-(3,5-dimethoxybenzoyl)-1-piperazinyl]-2-methyl-6-(1-pyrrolidinyl)pyrimidine](/img/structure/B5547593.png)
